molecular formula C11H14BrN3O B1370878 4-(4-Bromophenyl)piperazine-1-carboxamide

4-(4-Bromophenyl)piperazine-1-carboxamide

Cat. No.: B1370878
M. Wt: 284.15 g/mol
InChI Key: ZQAXIUBXQWTADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)piperazine-1-carboxamide typically involves the reaction of 4-bromophenylpiperazine with a suitable carboxylating agent. One common method is the reaction of 4-bromophenylpiperazine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the binding affinity of the compound to these targets, while the piperazine ring can modulate the pharmacokinetic properties. The carboxamide group can also play a role in the compound’s stability and solubility.

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: This compound is similar in structure but lacks the carboxamide group.

    4-(4-Chlorophenyl)piperazine-1-carboxamide: This compound has a chlorine atom instead of a bromine atom in the phenyl group.

    1-(3-Chloro-4-fluorophenyl)piperazine: This compound has different substituents on the phenyl ring.

Uniqueness: 4-(4-Bromophenyl)piperazine-1-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide functionality, which can influence its chemical reactivity and biological activity. The combination of these groups can provide distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

4-(4-bromophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C11H14BrN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)

InChI Key

ZQAXIUBXQWTADA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.